molecular formula C22H26N6O3 B2732252 ethyl 4-(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1788769-78-7

ethyl 4-(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate

Cat. No. B2732252
CAS RN: 1788769-78-7
M. Wt: 422.489
InChI Key: SYPOIHMDUMRAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, was synthesized for targeting Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promise for antituberculosis activity without notable cytotoxicity. This research demonstrates the potential application of related compounds in developing new therapeutic agents for tuberculosis (Jeankumar et al., 2013).

Biological Screening for Mycobacterium tuberculosis DNA GyrB Inhibition

Another study focused on designing and synthesizing a series of molecules for inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. The study highlights the exploration of molecular hybridization techniques in developing potent inhibitors against tuberculosis, further emphasizing the compound's significance in antimicrobial research (Reddy et al., 2014).

Novel Compounds for Antimicrobial Activity

Research on the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates and their derivatives has shown promising antimicrobial activities, including against test microorganisms. This area of study offers insights into the potential use of related compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Antiproliferative Activity and Mechanism of Action

A study on novel benzamides bearing the pyrazole or indazole nucleus, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, identified compounds that induce the intrinsic apoptotic pathway by activating p53 and promoting the TRAIL-inducing death pathway. This research underscores the compound's relevance in cancer therapy and the exploration of new pathways for inducing cell death in tumor cells (Raffa et al., 2019).

Synthesis and Theoretical Studies

A study involving the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole and its intermediate products provided valuable insights into the stability of hydrazone tautomers, showcasing the importance of theoretical and experimental synthesis methods in understanding compound behaviors (Zhang et al., 2019).

properties

IUPAC Name

ethyl 4-[(1-benzyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-2-31-22(30)27-14-10-18(11-15-27)23-20(29)19-21(26-12-6-7-13-26)28(25-24-19)16-17-8-4-3-5-9-17/h3-9,12-13,18H,2,10-11,14-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOIHMDUMRAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.